molecular formula C20H19N3O2 B2537084 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2108575-53-5

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No.: B2537084
CAS No.: 2108575-53-5
M. Wt: 333.391
InChI Key: JDTIPDVMZYDNRO-UHFFFAOYSA-N
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Description

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a bicyclic octane ring, a pyridinyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridinyl halide reacts with an appropriate nucleophile.

    Attachment of the benzonitrile moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a benzonitrile derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile: can be compared with other bicyclic compounds, pyridinyl derivatives, and benzonitrile-containing molecules.

    Examples: Compounds like 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane derivatives, benzonitrile derivatives, and other bicyclic octane compounds.

Uniqueness

  • The unique combination of the bicyclic octane ring, pyridinyl group, and benzonitrile moiety gives this compound distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c21-12-14-3-1-4-15(9-14)20(24)23-16-6-7-17(23)11-19(10-16)25-18-5-2-8-22-13-18/h1-5,8-9,13,16-17,19H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIPDVMZYDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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